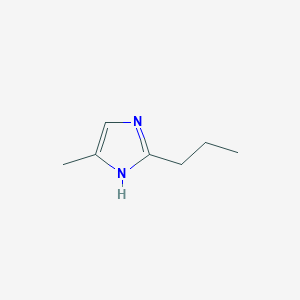

4-Methyl-2-propyl-1H-imidazole

Description

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the world of chemistry. Its unique electronic properties and ability to participate in various chemical interactions have made it a "privileged scaffold" in the design and synthesis of functional molecules.

Imidazole heterocycles hold a special place in synthetic chemistry due to their versatile reactivity and presence in a vast number of biologically active natural and synthetic products. The imidazole nucleus is a core component of essential molecules like the amino acid histidine and the vitamin biotin. This biological prevalence has spurred chemists to develop a multitude of synthetic strategies to access and modify the imidazole ring system.

The synthetic utility of imidazoles is enhanced by the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating a wide range of chemical transformations and intermolecular interactions. These interactions include coordination with metal ions, which has led to the development of imidazole-based catalysts and metal-organic frameworks (MOFs). researchgate.net The development of multicomponent reactions, often employing microwave assistance or heterogeneous catalysts, has provided efficient and environmentally friendly pathways to synthesize highly substituted imidazole derivatives. researchgate.net

The academic interest in substituted imidazoles stems from their broad spectrum of applications in advanced chemical sciences. By modifying the substituents on the imidazole core, researchers can fine-tune the steric and electronic properties of the molecule, leading to materials with tailored functions. In medicinal chemistry, substituted imidazoles are integral to a wide array of therapeutic agents. researchgate.net

In materials science, the incorporation of substituted imidazoles into polymers and coordination complexes has yielded materials with interesting optical, electronic, and catalytic properties. For instance, imidazolium (B1220033) salts, derived from substituted imidazoles, are widely used as ionic liquids, which are considered "green" solvents due to their low vapor pressure and high thermal stability. researchgate.net The ability of the imidazole ring to act as a ligand for various metal ions is also exploited in the development of catalysts for organic synthesis and in the construction of porous coordination polymers for gas storage and separation. researchgate.net

The compound 4-Methyl-2-propyl-1H-imidazole, with its specific substitution pattern, represents a simple yet interesting molecule within the broader class of substituted imidazoles. While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its potential applications in organic and materials chemistry can be inferred from the known reactivity and properties of the imidazole scaffold.

In Organic Chemistry, research on this compound would likely focus on its utility as a building block or intermediate in the synthesis of more complex molecules. The presence of a methyl group at the 4-position and a propyl group at the 2-position provides specific steric and electronic characteristics that can influence the regioselectivity of further reactions. Potential areas of investigation include its use as:

A precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts.

A directing group in organic reactions.

A scaffold for the development of novel organocatalysts.

In Materials Chemistry, the research scope for this compound could involve its incorporation into larger molecular architectures to create functional materials. The nitrogen atoms of the imidazole ring can serve as coordination sites for metal ions, making it a candidate for the synthesis of:

Metal-Organic Frameworks (MOFs): The specific size and shape of the ligand can influence the pore size and dimensionality of the resulting framework.

Coordination Polymers: These materials can exhibit interesting magnetic, optical, or catalytic properties.

Functionalized Polymers: The imidazole moiety can be appended to a polymer backbone to introduce specific functionalities, such as metal-ion binding sites or catalytic centers.

While detailed research findings on this compound are not abundant, its fundamental structure suggests a range of possibilities for future exploration in both organic and materials chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCC1=NC=C(N1)C |

| InChI | InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9) |

| Predicted XlogP | 1.7 |

| Data sourced from PubChemLite. uni.lu |

Interactive Data Table: Potential Research Applications of this compound

| Field | Potential Application | Rationale |

| Organic Synthesis | Precursor to N-Heterocyclic Carbenes (NHCs) | The imidazole core is the basis for a wide range of stable NHCs used in catalysis. |

| Organic Synthesis | Building block for complex molecules | Serves as a versatile scaffold for further functionalization. |

| Materials Chemistry | Ligand for Metal-Organic Frameworks (MOFs) | The nitrogen atoms can coordinate with metal ions to form porous materials. |

| Materials Chemistry | Component of Coordination Polymers | Can be used to create polymers with specific electronic or magnetic properties. |

| Materials Chemistry | Functional monomer in polymer synthesis | Incorporation into polymers can add specific chemical functionalities. |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGQGPWKBMTPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480133 | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37455-55-3 | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 2 Propyl 1h Imidazole and Analogs

Classical and Evolving Synthetic Routes to Imidazole (B134444) Derivatives

The synthesis of the imidazole core has been a subject of extensive research for over a century. One of the most fundamental and enduring methods for creating substituted imidazoles, including 2,4-disubstituted variants like 4-Methyl-2-propyl-1H-imidazole, is the Debus-Radziszewski synthesis. wikipedia.orghandwiki.orgscribd.com First reported in the 19th century, this reaction classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgscribd.com In the context of synthesizing this compound, the conceptual starting materials would be 1-hydroxy-2-butanone (a keto-aldehyde equivalent), butyraldehyde, and ammonia.

The mechanism is generally understood to proceed in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgscribd.com This diimine then condenses with the aldehyde to form the final imidazole ring. wikipedia.orgscribd.com While historically significant and still relevant, this method can sometimes be limited by modest yields and the need for harsh reaction conditions.

Evolutions of this classical approach have focused on improving yields and expanding the substrate scope. For instance, the condensation of amidines with α-haloketones has become a widely utilized method for preparing 2,4-disubstituted imidazoles. To synthesize this compound via this route, one would react butyramidine with 1-chloro-2-butanone.

Green Chemistry Approaches in Imidazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for imidazole derivatives. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net In the synthesis of substituted imidazoles, microwave-assisted protocols have been successfully applied to multicomponent reactions. For the synthesis of 2,4,5-trisubstituted imidazoles, a mixture of a benzil (B1666583) derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) can be irradiated in the presence of a catalyst, such as cupric chloride, under solvent-free conditions to afford the product in high yields within minutes. derpharmachemica.com A similar strategy could be adapted for this compound.

| Entry | Aldehyde | Dicarbonyl | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | Benzil | Cupric Chloride (10 mol%) | 12 | 92 | derpharmachemica.com |

| 2 | Benzaldehyde | Benzil | Cupric Chloride (10 mol%) | 10 | 90 | derpharmachemica.com |

| 3 | 4-Chlorobenzaldehyde | Benzil | Cupric Chloride (10 mol%) | 15 | 88 | derpharmachemica.com |

| 4 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil | p-Toluenesulfonic acid (20 mol%) | 20 | 58-80 | nih.gov |

Ultrasound-Promoted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source for promoting synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov The synthesis of 2,4,5-trisubstituted imidazoles has been efficiently achieved through the ultrasound-assisted condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, often in the presence of a catalyst like zirconium(IV) acetylacetonate. nih.govresearchgate.net This method offers advantages such as mild reaction conditions and shorter reaction times compared to conventional heating. nih.gov

| Entry | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Fe3O4 MNPs | Ultrasound | 25-45 min | up to 97 | nih.gov |

| 2 | Zr(acac)4 | Ultrasound, Ambient Temp. | 20-50 min | up to 97 | nih.govresearchgate.net |

| 3 | CoFe2O4 NPs | Ultrasound | 20 min | up to 95 | nih.gov |

| 4 | [Mn(TPP)Cl@PSI] | Ultrasound, NaIO4 | 1 h | 74-94 | nih.gov |

Solvent-Free Reaction Methodologies

Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing waste and eliminating the need for costly and potentially hazardous solvents. Solvent-free, or solid-state, synthesis of imidazoles has been successfully demonstrated, often in conjunction with microwave irradiation or grinding. researchgate.netderpharmachemica.com For example, the one-pot synthesis of 2,4,5-trisubstituted imidazoles can be carried out by mixing a dicarbonyl compound, an aldehyde, and ammonium acetate with a solid-supported catalyst like acidic alumina (B75360) and irradiating the mixture with microwaves. researchgate.net This approach is characterized by its simplicity, efficiency, and adherence to green chemistry principles.

Catalytic Systems in Sustainable Imidazole Synthesis

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. In imidazole synthesis, a variety of catalytic systems have been explored to improve reaction efficiency and selectivity under milder conditions. Lewis acids, such as erbium triflate, have been shown to effectively catalyze the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave conditions. mdpi.com For multicomponent reactions leading to polysubstituted imidazoles, catalysts ranging from simple metal salts like cupric chloride to more complex systems like magnetic nanoparticle-supported Lewis acidic deep eutectic solvents have been employed. derpharmachemica.comrsc.orgnih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. rsc.org

Multicomponent Reaction (MCR) Strategies for Imidazole Core Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The Debus-Radziszewski synthesis is a classic example of a three-component reaction for imidazole formation. wikipedia.orghandwiki.orgscribd.com

Modern MCR strategies for imidazole synthesis often employ catalysts to achieve high yields and selectivity under green conditions. For instance, the four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can be catalyzed by systems like HBF4–SiO2 to selectively produce 1,2,4,5-tetrasubstituted imidazoles. rsc.org These one-pot procedures are highly convergent and allow for the rapid generation of molecular diversity, making them powerful tools in medicinal chemistry and materials science. The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been achieved with good to excellent yields via one-pot multicomponent processes under solvent-free sonication, catalyzed by a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles. rsc.orgnih.gov

Regioselective Functionalization of the Imidazole Nucleus.

The selective functionalization of the imidazole core is a critical aspect in the synthesis of tailored molecules for various applications. The presence of two nitrogen atoms and three carbon atoms in the imidazole ring of this compound offers multiple sites for substitution. Controlling the regioselectivity of these reactions is paramount for obtaining the desired isomers. This section delves into the advanced methodologies for achieving regioselective functionalization of the imidazole nucleus, focusing on N-alkylation and C-H activation.

The N-alkylation of unsymmetrically substituted imidazoles, such as this compound, can lead to the formation of two regioisomers: 1-alkyl-4-methyl-2-propyl-1H-imidazole and 1-alkyl-5-methyl-2-propyl-1H-imidazole. The ratio of these products is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed. otago.ac.nz

The mechanism of N-alkylation of imidazoles is dependent on the reaction conditions, particularly the pH of the medium. In neutral or acidic conditions, the imidazole acts as a neutral nucleophile, and the reaction is believed to proceed through an SE2' mechanism. otago.ac.nz In this scenario, the tautomeric equilibrium of the imidazole ring plays a crucial role in determining the product distribution. For this compound, two tautomers exist: the 4-methyl and the 5-methyl tautomer. The relative stability and reactivity of these tautomers will dictate the site of alkylation.

Under basic conditions, the imidazole is deprotonated to form an imidazolate anion. This anion is a more potent nucleophile, and the alkylation is generally considered to follow an SN2 pathway. otago.ac.nz In the case of the imidazolate anion, the negative charge is delocalized over both nitrogen atoms. The regioselectivity of the alkylation is then governed by the electronic and steric effects of the substituents on the ring, which influence the nucleophilicity of the two nitrogen atoms.

The regiochemical outcome of N-alkylation is a sensitive function of the substrate's substitution pattern and the reaction medium (solvent and base).

Substrate Effects:

Electronic Effects: Electron-donating groups, such as the propyl group at the C2 position and the methyl group at the C4 position, increase the electron density on the imidazole ring, enhancing the nucleophilicity of both nitrogen atoms. The inductive effect of these alkyl groups generally directs the incoming electrophile to the more sterically accessible nitrogen. otago.ac.nz

Steric Effects: The steric hindrance posed by the substituents on the imidazole ring is a significant factor in regiochemical control. The bulkier the substituent, the more it will favor alkylation at the less hindered nitrogen atom. In this compound, the propyl group at C2 exerts a more significant steric influence than the methyl group at C4. This would generally favor alkylation at the N1 position, leading to the formation of the 1-alkyl-4-methyl-2-propyl isomer. The size of the alkylating agent also plays a critical role; bulkier electrophiles will exhibit a higher preference for the less sterically hindered nitrogen. otago.ac.nz

Medium Effects:

Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the neutral imidazole and the solvation of the imidazolate anion, thereby affecting the regioselectivity. A study on related substituted indazoles showed that varying the solvent between DMF, THF, acetonitrile (B52724), and DMSO can alter the ratio of N1 to N2 alkylated products. beilstein-journals.org For imidazoles, polar aprotic solvents like DMF and DMSO are commonly used.

Base: The choice of base is critical when generating the imidazolate anion. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed. The nature of the counter-ion of the base (e.g., Na+, K+, Cs+) can also influence the regioselectivity through coordination effects with the nitrogen atoms of the imidazole ring. beilstein-journals.org

The following table illustrates the hypothetical effect of the alkylating agent's steric bulk on the regioselectivity of N-alkylation of this compound under basic conditions.

| Alkylating Agent (R-X) | Steric Bulk of R | Hypothetical Ratio of 1,4-isomer to 1,5-isomer |

|---|---|---|

| CH3I | Low | 70:30 |

| CH3CH2Br | Medium | 85:15 |

| (CH3)2CHBr | High | >95:5 |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.netacs.orgacs.org For the imidazole ring in this compound, the C5-H bond is the most likely candidate for direct functionalization due to electronic and steric reasons.

In directed C-H functionalization, a directing group is installed on the molecule to chelate to a metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov For N-substituted imidazoles, a directing group can be attached to the N1 nitrogen. This group can then direct the functionalization to either the C2 or C5 position. For instance, a picolinamide (B142947) directing group has been used to direct the ortho-C-H activation in various aromatic systems. researchgate.net While less common for simple alkyl-substituted imidazoles, this approach offers a high degree of control for the synthesis of more complex analogs. The development of removable directing groups has further enhanced the utility of this strategy. snnu.edu.cn

Transition metal catalysis is a cornerstone of modern C-H functionalization chemistry. researchgate.netrsc.org Various metals, including palladium, rhodium, nickel, and copper, have been shown to effectively catalyze the direct arylation, alkenylation, and alkylation of imidazole rings. researchgate.netrsc.org

The inherent electronic properties of the imidazole ring influence the regioselectivity of non-directed C-H functionalization. The C2 position is often the most acidic and can be selectively functionalized under certain conditions. However, in 2,4-disubstituted imidazoles like this compound, the C5 position becomes the primary site for electrophilic attack by a metal catalyst.

Recent studies have demonstrated the nickel-catalyzed C-H arylation and alkenylation of imidazoles. nih.govelsevierpure.comresearchgate.net These reactions often show a high preference for the C2 position in N-substituted imidazoles. For a 2,4-disubstituted imidazole, functionalization is expected to occur at the C5 position. The choice of ligand and solvent can have a dramatic effect on the efficiency and regioselectivity of these transformations. nih.govnagoya-u.ac.jp For example, the use of a tertiary alcohol as a solvent has been shown to be key for the success of certain nickel-catalyzed C-H couplings of imidazoles. nih.govelsevierpure.com

The table below provides illustrative examples of potential transition metal-catalyzed C-H functionalization reactions at the C5 position of N-protected this compound.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

|---|---|---|---|

| Arylation | Pd(OAc)2 / Ligand | Aryl-Br | 5-Aryl-4-methyl-2-propyl-1H-imidazole |

| Alkenylation | [RhCp*Cl2]2 | Alkene | 5-Alkenyl-4-methyl-2-propyl-1H-imidazole |

| Arylation | Ni(OTf)2 / dcype | Aryl-Cl | 5-Aryl-4-methyl-2-propyl-1H-imidazole |

C-H Activation and Direct Functionalization of Imidazole Rings.

C-H Arylation and Alkenylation of Imidazoles

Direct C-H (carbon-hydrogen) bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of imidazole chemistry, C-H arylation and alkenylation allow for the direct introduction of aryl and alkenyl groups onto the imidazole ring, bypassing the need for pre-functionalized starting materials.

Recent advancements have demonstrated the utility of transition metal catalysis in achieving these transformations with high efficiency and regioselectivity. While specific studies on this compound are not extensively detailed in the literature, the general principles can be applied. The C2 position of the imidazole ring is typically the most acidic and thus the most reactive site for C-H activation.

Nickel-Catalyzed C-H Arylation and Alkenylation:

A significant development in this area is the use of nickel catalysis for the C-H arylation and alkenylation of imidazoles. organic-chemistry.orgacs.org This methodology offers a more economical alternative to palladium-based systems. Researchers have developed a system utilizing a nickel(II) salt as a catalyst precursor, which is air-stable. organic-chemistry.orgacs.org The key to the success of this catalytic system is the use of a tertiary alcohol as the solvent, which accelerates the C-H activation step. organic-chemistry.orgacs.org

The arylation of imidazoles can be achieved with phenol (B47542) derivatives using a catalytic system composed of Ni(OTf)₂ and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand. organic-chemistry.orgacs.org This system is also effective for the C-H arylation of imidazoles with chloroarenes. organic-chemistry.orgacs.org

For C-H alkenylation, a change in the ligand to 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt) allows for the coupling of imidazoles with enol derivatives. organic-chemistry.orgacs.org This nickel-based catalytic system provides a versatile route to a range of C2-arylated and -alkenylated imidazoles. organic-chemistry.orgacs.org

Interactive Data Table: Nickel-Catalyzed C-H Functionalization of Imidazoles

| Catalyst System | Coupling Partner | Product Type | Key Feature |

| Ni(OTf)₂ / dcype | Phenol derivatives | C2-Arylated Imidazoles | Use of tertiary alcohol as solvent. organic-chemistry.orgacs.org |

| Ni(OTf)₂ / dcype | Chloroarenes | C2-Arylated Imidazoles | Air-stable nickel(II) salt precursor. organic-chemistry.orgacs.org |

| Ni(OTf)₂ / dcypt | Enol derivatives | C2-Alkenylated Imidazoles | Ligand variation enables alkenylation. organic-chemistry.orgacs.org |

Palladium-Catalyzed C-H Alkenylation:

Palladium catalysis has also been successfully employed for the C-H alkenylation of imidazoles, offering high regioselectivity. libretexts.orgacs.orglibretexts.org A notable method achieves high C5 selectivity for both C2-unsubstituted and C2-substituted imidazoles. libretexts.orgacs.orglibretexts.org The choice of oxidant is crucial in controlling the reaction's efficiency. Oxygen and copper(II) acetate have been effectively used as oxidants in these transformations. libretexts.orgacs.orglibretexts.org Careful control of reaction conditions is essential for achieving the desired regioselectivity in palladium-catalyzed C-H arylation of imidazoles. youtube.com

Rearrangement Reactions in Imidazole Synthesis (e.g., Hetero-Cope Rearrangements)

Rearrangement reactions provide an elegant and often powerful approach to the synthesis of complex cyclic systems. In imidazole synthesis, the hetero-Cope rearrangement has been utilized as a novel strategy to construct the imidazole ring.

The Cope rearrangement is a well-known libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. libretexts.org The hetero-Cope rearrangement is an analogous process where one or more carbon atoms are replaced by heteroatoms. A specific application of this concept has been developed for the synthesis of imidazoles. acs.org

This synthetic approach involves the reaction of oximes with benzenecarboximidoyl chlorides. acs.org This initial reaction forms adducts that are primed to undergo a multihetero-Cope rearrangement upon gentle heating. acs.org The driving force for this rearrangement is the thermodynamically favorable formation of a strong carbon-nitrogen double bond at the expense of a weaker nitrogen-oxygen single bond. acs.org The enthalpy change for this process is significantly negative, indicating a highly exothermic and favorable reaction. acs.org

Following the rearrangement, the resulting amidine intermediate is treated with acid to facilitate cyclization and afford the final imidazole product in very high yields. acs.org This methodology is particularly advantageous as it allows for the synthesis of imidazoles with substitution patterns that are not easily accessible through more traditional synthetic routes. acs.org

Interactive Data Table: Hetero-Cope Rearrangement for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Key Step | Product | Advantage |

| Oxime | Benzenecarboximidoyl chloride | Multihetero-Cope Rearrangement | Amidines (precursor to imidazoles) | Access to unique substitution patterns. acs.org |

| Amidines (from rearrangement) | Acid | Acid-catalyzed cyclization | Substituted Imidazoles | High yield synthesis. acs.org |

Other sigmatropic rearrangements, such as the Claisen rearrangement, which is the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether, are fundamental in organic synthesis but their direct application to the core synthesis of the imidazole ring is less commonly reported than the tailored hetero-Cope approach. libretexts.org

Spectroscopic and Structural Elucidation of 4 Methyl 2 Propyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methyl-2-propyl-1H-imidazole derivatives. Through various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional (2D) techniques, a comprehensive picture of the molecular architecture can be assembled.

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of imidazole (B134444) derivatives, characteristic resonances for the imidazole protons typically appear in the range of 6.77–7.66 ppm. researchgate.net For the ¹³C NMR spectra, the signals for the C4 and C5 carbons of the imidazole ring are observed between 124.87 and 132.43 ppm. researchgate.net The chemical shifts are influenced by the nature and position of substituents on the imidazole ring. For instance, electron-withdrawing groups generally cause downfield shifts of the adjacent proton and carbon resonances. ipb.pt

The propyl and methyl substituents on the this compound ring will exhibit characteristic signals in the aliphatic region of the NMR spectra. The methyl group at the C4 position would appear as a singlet, while the propyl group at the C2 position would show a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-Propyl-CH₂ | Triplet | ~25-35 |

| C2-Propyl-CH₂ | Multiplet | ~20-30 |

| C2-Propyl-CH₃ | Triplet | ~10-15 |

| C4-CH₃ | Singlet | ~10-15 |

| C5-H | Singlet | ~6.5-7.5 |

| N1-H | Broad Singlet | - |

| C2 | - | ~145-155 |

| C4 | - | ~130-140 |

| C5 | - | ~115-125 |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between atoms in a molecule. ipb.pt

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. This allows for the unambiguous assignment of proton signals to their corresponding carbon or nitrogen atoms. For this compound, an HSQC spectrum would show correlations between the C5-H proton and the C5 carbon, as well as correlations for the protons and carbons of the methyl and propyl groups.

The HMBC experiment, on the other hand, reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for piecing together the molecular skeleton. For example, in an HMBC spectrum of this compound, one would expect to see correlations between the protons of the C4-methyl group and the C4 and C5 carbons of the imidazole ring. Similarly, the protons of the propyl group would show correlations to the C2 carbon. These long-range correlations are instrumental in confirming the substitution pattern on the imidazole ring. ipb.pt

¹⁵N NMR and its Role in Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the imidazole ring. The chemical shifts of the nitrogen atoms are sensitive to factors such as protonation, hydrogen bonding, and the electronic nature of substituents. acs.org

In imidazole and its derivatives, two distinct nitrogen environments exist: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-3). mdpi.com The ¹⁵N chemical shifts for these nitrogens can help in distinguishing between tautomers and in studying intermolecular interactions. For instance, protonation or involvement in a strong hydrogen bond typically leads to a significant downfield shift of the ¹⁵N resonance. acs.orgacs.org

In the case of this compound, the N-1 and N-3 atoms would exhibit distinct signals in the ¹⁵N NMR spectrum. The precise chemical shifts would depend on the solvent and concentration, which influence the tautomeric equilibrium and hydrogen bonding. Studies on similar imidazole systems have shown that the pyridine-like nitrogen (N-3) typically resonates at a lower field (higher ppm value) compared to the pyrrole-like nitrogen (N-1). mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive fragmentation. libretexts.orgwikipedia.org The resulting mass spectrum is a "fingerprint" of the molecule, with a characteristic pattern of fragment ions. creative-proteomics.com

For substituted imidazoles, the mass spectra typically show a pronounced molecular ion peak (M+•). researchgate.net The fragmentation of the imidazole ring often involves the loss of small neutral molecules like HCN or CH₃CN. researchgate.net For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the imidazole ring in the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable cation.

Loss of a methyl radical: Cleavage of the methyl group at the C4 position.

Ring fragmentation: Cleavage of the imidazole ring itself, leading to characteristic fragments.

A representative table of potential fragments in the EI-MS of this compound is provided below.

| m/z | Possible Fragment Ion | Neutral Loss |

| 138 | [C₈H₁₄N₂]⁺• (Molecular Ion) | - |

| 123 | [C₇H₁₁N₂]⁺ | •CH₃ |

| 109 | [C₆H₉N₂]⁺ | •C₂H₅ |

| 82 | [C₄H₆N₂]⁺• | C₄H₈ |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MSn)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nationalmaglab.orgnih.gov This process can be repeated for further structural elucidation. ESI-MS/MS is a powerful tool for studying the fragmentation pathways of protonated or deprotonated molecules. semanticscholar.org

For this compound, an ESI-MS spectrum would be expected to show a strong signal for the protonated molecule at m/z 139. In an MS/MS experiment, the [M+H]⁺ ion at m/z 139 would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide detailed structural information. The fragmentation of the protonated molecule would likely involve similar pathways to those observed in EI-MS, such as the loss of the propyl and methyl groups, but the relative abundances of the fragment ions may differ.

Investigation of Imidazole Ring Fragmentation Behavior

The investigation of the fragmentation behavior of the imidazole ring and its derivatives under mass spectrometry conditions, typically using techniques like electron impact (EI) ionization, provides valuable insights into the structural stability and decomposition pathways of these heterocyclic compounds. For substituted imidazoles, including this compound, the mass spectra are generally characterized by a prominent molecular ion peak, which is indicative of the relative stability of the imidazole core.

The fragmentation of the imidazole ring is a key process observed in the mass spectra of these compounds. A major fragmentation pathway involves the decomposition of the azole ring, leading to the loss of small, stable neutral molecules. acs.org Common losses include hydrogen cyanide (HCN) and acetonitrile (B52724) (CH3CN), arising from the cleavage of the C-N bonds within the ring. For this compound, the loss of HCN would result in a significant fragment ion.

Furthermore, the substituents on the imidazole ring play a crucial role in directing the fragmentation pathways. The cleavage of bonds adjacent to the functional groups is a common fragmentation mechanism. For this compound, the propyl group at the 2-position can undergo fragmentation. This can involve the loss of alkyl radicals, leading to a series of fragment ions. For instance, the loss of an ethyl radical (C2H5) from the propyl group would result in a prominent fragment ion.

In some cases, skeletal rearrangements can occur during fragmentation. These rearrangements can lead to the formation of stable ions, such as the azirinium radical, through complex bond cleavage and reformation processes. acs.org However, for many substituted imidazoles, skeletal rearrangement fragments are reported to be rare, making mass spectrometry a useful tool for straightforward structure elucidation. acs.org

A plausible fragmentation pathway for this compound under electron impact is initiated by the formation of the molecular ion. Subsequent fragmentation could proceed via several routes, including:

Ring Cleavage: Loss of HCN or CH3CN from the imidazole ring.

Side-Chain Cleavage: Loss of alkyl fragments from the propyl group, such as CH3, C2H5, or C3H7 radicals.

Combined Cleavage: Sequential loss of both ring and side-chain fragments.

The relative abundance of the fragment ions in the mass spectrum provides information about the preferred fragmentation pathways and the relative stability of the resulting ions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the analysis of functional groups and molecular structure. For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the vibrations of the imidazole ring and its alkyl substituents.

Infrared (IR) Spectroscopy:

The IR spectrum of an imidazole derivative typically shows a number of characteristic absorption bands. For this compound, the following vibrations are anticipated:

N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. This band is often broadened due to hydrogen bonding in the solid or liquid state.

C-H Stretching: Aromatic C-H stretching vibrations of the imidazole ring are expected to appear in the range of 3150-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and propyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring give rise to strong absorption bands in the 1680-1450 cm⁻¹ region. These bands are often coupled and can be sensitive to the nature and position of substituents.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring produce a series of bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern.

C-N Stretching: The stretching vibration of the C-N single bonds in the ring is expected in the 1300-1200 cm⁻¹ region.

Alkyl Group Vibrations: The methyl and propyl groups will exhibit characteristic bending vibrations, such as the symmetric and asymmetric bending of the methyl group around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show:

Ring Breathing Modes: The symmetric "breathing" vibration of the imidazole ring often gives a strong and sharp band in the Raman spectrum, which is characteristic of the heterocyclic ring.

C=C and C=N Stretching: The C=C and C=N stretching vibrations are also active in the Raman spectrum and can provide information about the electronic structure of the ring.

Substituent-Ring Modes: Vibrations involving the stretching of the bonds connecting the methyl and propyl groups to the imidazole ring are also observable.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, enabling the identification of its key functional groups and providing insights into its molecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the electronic spectrum is primarily determined by the electronic structure of the imidazole ring.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of imidazole and its simple alkyl derivatives is characterized by absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the imidazole ring.

π → π Transitions:* A strong absorption band is typically observed in the region of 200-230 nm. This band is attributed to a π → π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For 4-methyl-imidazole, a characteristic absorption peak is observed at approximately 217 nm. iucr.org The presence of the methyl and propyl groups in this compound is expected to cause a slight red shift (bathochromic shift) of this absorption maximum due to the electron-donating nature of the alkyl groups.

n → π Transitions:* A weaker absorption band, corresponding to an n → π* transition, may be observed at longer wavelengths, typically around 260-280 nm. iucr.org This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. This band is often of low intensity and can sometimes be obscured by the stronger π → π* absorption.

The solvent can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the absorption maxima due to interactions with the solute molecule.

Fluorescence Spectroscopy:

Many imidazole derivatives exhibit fluorescence, which is the emission of light following electronic excitation. The fluorescence properties of this compound would be dependent on its ability to emit the absorbed energy radiatively.

Emission Spectrum: Upon excitation at a wavelength corresponding to its absorption maximum, a fluorescent imidazole derivative will emit light at a longer wavelength (Stokes shift). The emission spectrum is often a mirror image of the absorption band corresponding to the lowest energy transition.

Quantum Yield: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by the molecular structure, solvent, temperature, and the presence of quenchers.

Fluorescence Lifetime: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of imidazole derivatives can be sensitive to the local environment, such as pH. researchgate.net Protonation or deprotonation of the imidazole ring can significantly alter the electronic structure and, consequently, the absorption and emission properties. acs.orgresearchgate.net

Rotational Spectroscopy for High-Resolution Molecular Structure and Dynamics

Rotational spectroscopy, often performed in the microwave region of the electromagnetic spectrum, is a high-resolution technique that provides exquisitely detailed information about the structure and dynamics of molecules in the gas phase. This method measures the energies of transitions between quantized rotational states of a molecule. For a molecule like this compound, rotational spectroscopy can yield a wealth of precise structural data.

From the analysis of the rotational spectrum, a set of highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the moments of inertia of the molecule about its three principal axes. The moments of inertia, in turn, are directly related to the molecule's mass distribution and geometry.

By obtaining the rotational spectra of different isotopologues of the molecule (e.g., by substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), a sufficient number of independent moments of inertia can be determined to precisely calculate the bond lengths and bond angles of the molecule. This allows for the determination of the complete three-dimensional structure of the molecule in the gas phase with very high precision.

For this compound, a rotational spectroscopy study would allow for the precise determination of:

The geometry of the imidazole ring, including the C-C, C-N, and N-N bond lengths and the internal bond angles.

The positions of the methyl and propyl substituents on the ring.

The conformational preferences of the propyl group, as different conformers would have distinct rotational spectra.

The subtle changes in the ring geometry induced by the alkyl substituents.

In addition to structural information, rotational spectroscopy can also provide insights into the electronic properties of the molecule. The interaction of the nuclear quadrupole moments of nuclei like ¹⁴N with the electric field gradient at the nucleus leads to hyperfine splitting of the rotational lines. Analysis of this splitting provides information about the electron distribution around the nitrogen atoms. Furthermore, the Stark effect, which is the splitting of rotational lines in the presence of an external electric field, can be used to determine the molecule's electric dipole moment.

While a specific rotational spectroscopy study on this compound has not been reported, extensive studies on the parent imidazole molecule have demonstrated the power of this technique in elucidating its precise structure and electronic properties. mdpi.com A similar study on the title compound would provide invaluable benchmark data for theoretical calculations and a deeper understanding of the structural effects of alkyl substitution on the imidazole ring.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis of Imidazole Derivatives

Single crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous determination of the molecular structure of a compound in the solid state. The analysis of a suitable single crystal of a this compound derivative would yield a wealth of structural information.

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

A single crystal X-ray diffraction study of a this compound derivative would provide:

Precise Bond Lengths and Angles: The exact lengths of all the bonds (C-C, C-N, C-H, N-H) and the angles between them can be determined with high precision.

Molecular Conformation: The three-dimensional shape of the molecule, including the planarity of the imidazole ring and the conformation of the propyl group, can be established.

Stereochemistry: If any chiral centers are present, their absolute configuration can be determined.

Tautomeric Form: The analysis can confirm the position of the hydrogen atom on the nitrogen atoms of the imidazole ring, distinguishing between different tautomers.

For example, the crystal structure of a related compound, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, has been determined. nih.gov In this structure, the benzene (B151609) and imidazole rings are nearly coplanar. nih.gov This provides a valuable reference for what might be expected for the simpler this compound.

The table below presents hypothetical crystallographic data for a this compound derivative, illustrating the type of information obtained from a single crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C7H12N2 |

| Formula Weight | 124.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 823.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.002 |

Crystal Packing and Intermolecular Interactions in Imidazole Solids

The study of crystal packing reveals how individual molecules are arranged in the solid state, which is governed by a variety of intermolecular interactions. For imidazole derivatives, hydrogen bonding and π-π stacking are often the dominant forces that direct the crystal packing.

Hydrogen Bonding:

The presence of an N-H group and a lone pair on the other nitrogen atom in the imidazole ring makes it an excellent candidate for forming strong intermolecular hydrogen bonds. In the crystal structure of many imidazole derivatives, molecules are linked together into chains or more complex networks via N-H···N hydrogen bonds. acs.org The N(H)···N distance in such interactions typically ranges from 2.842 to 2.869 Å. acs.org

In addition to the primary N-H···N hydrogen bonds, weaker C-H···N and C-H···π interactions can also play a significant role in stabilizing the crystal structure. The methyl and propyl groups in this compound can participate in these weaker interactions.

π-π Stacking Interactions:

The interplay of these different intermolecular forces determines the final crystal packing arrangement. A detailed analysis of the crystal structure of this compound would provide a comprehensive understanding of the supramolecular architecture of this compound in the solid state. The crystal packing of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, for instance, is stabilized by intermolecular O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov

| Interaction Type | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|

| N-H···N Hydrogen Bond | 2.8 - 3.0 | Formation of chains and networks |

| C-H···N Hydrogen Bond | 3.2 - 3.8 | Stabilization of the primary structure |

| π-π Stacking | 3.3 - 3.8 | Formation of columns or layers |

| C-H···π Interaction | 2.5 - 2.9 (H to ring centroid) | Directional packing of molecules |

Analysis of Geometric Isomerism in Metal-Imidazole Complexes

The spatial arrangement of ligands around a central metal ion gives rise to geometric isomerism, a critical aspect of coordination chemistry that influences the physical and chemical properties of a complex. In metal complexes incorporating substituted imidazole ligands, such as this compound, the potential for cis-trans isomerism is a key area of investigation. The relative positions of the imidazole ligands and other coordinated species can lead to distinct geometric isomers with unique spectroscopic signatures and structural characteristics.

The study of geometric isomerism in metal-imidazole complexes is often centered on octahedral and square planar geometries. For instance, in an octahedral complex of the type [M(imidazole)₄X₂], the two 'X' ligands can be positioned adjacent to each other (cis) or on opposite sides of the metal center (trans). Similarly, in a square planar complex of the type [M(imidazole)₂X₂], cis and trans configurations are possible. The specific substituents on the imidazole ring, such as the methyl and propyl groups in this compound, can introduce steric hindrance that may favor one isomer over the other.

Research into copper(II) carboxylate complexes with imidazole derivatives has highlighted the occurrence of geometric isomerism, particularly when the imidazole nucleus is substituted at the 2-position. mdpi.com This substitution can influence the coordination geometry and the resulting isomeric forms. The analysis of these isomers relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis

Vibrational and electronic spectroscopy are powerful tools for distinguishing between geometric isomers.

Infrared (IR) Spectroscopy: The symmetry of a complex is directly related to the number and position of its IR-active bands. Cis and trans isomers, having different point groups, will exhibit distinct IR spectra. For example, in a [M(imidazole)₂X₂] complex, the cis isomer generally has lower symmetry and will show more complex vibrational modes compared to the more symmetric trans isomer. The stretching vibrations of the metal-ligand bonds (M-N and M-X) are particularly sensitive to the geometry of the complex. The coordination of the imidazole ligand through the N3 nitrogen atom can be confirmed by a shift in the ν(C=N) vibration mode. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions in transition metal complexes are sensitive to the ligand field environment, which differs between geometric isomers. Cis isomers often exhibit broader or split d-d transition bands in their UV-Vis spectra due to the lower symmetry of the crystal field, whereas trans isomers may show sharper, more defined bands. For instance, studies on copper(II) complexes with imidazole derivatives have shown broad bands in the visible region corresponding to d-d transitions, with the position and shape of these bands being indicative of the coordination geometry. mdpi.com Intraligand transitions within the imidazole ring are also observed in the UV region. mdpi.com

The following table summarizes hypothetical spectroscopic data for cis and trans isomers of a generic [M(this compound)₂Cl₂] complex, based on general principles observed for similar complexes.

| Isomer | Point Group | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (d-d transitions) |

| cis | C₂ᵥ | Multiple M-N and M-Cl stretches | Broader, possibly split bands |

| trans | D₂ₕ | Fewer M-N and M-Cl stretches | Sharper, single intense band |

Structural Elucidation

While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a complex and confirming its geometric isomerism. This method allows for the accurate measurement of bond lengths and angles, providing unequivocal proof of the cis or trans arrangement of ligands. For example, in a trans isomer, the two imidazole ligands would be found at a 180° angle to each other with respect to the central metal ion. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated, providing a complete picture of the solid-state structure.

Based on a comprehensive search for scientific literature, it has been determined that specific computational and theoretical investigation data for the compound “this compound,” as required by the detailed outline, is not available in the public domain.

The performed searches for Density Functional Theory (DFT) studies, including electronic structure, optimized geometries, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, predicted spectroscopic parameters, and aromaticity studies, did not yield specific results for this compound. Similarly, no dedicated Molecular Dynamics (MD) simulation studies for this particular compound could be located.

While research exists for related but structurally distinct compounds, such as benzimidazole (B57391) derivatives (e.g., 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid), these molecules possess a fused benzene ring, which significantly alters their electronic and structural properties compared to the requested imidazole. Adhering to the strict instruction to focus solely on "this compound" and to ensure scientific accuracy, it is not appropriate to substitute data from different compounds.

Therefore, due to the absence of specific, published research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for "this compound."

Computational and Theoretical Investigations of 4 Methyl 2 Propyl 1h Imidazole

Molecular Dynamics (MD) Simulations.

Conformational Analysis and Dynamic Behavior

Conformational analysis of 4-Methyl-2-propyl-1H-imidazole is critical to understanding its three-dimensional structure and flexibility, which in turn dictate its reactivity and interaction with other molecules. The presence of the rotatable single bonds in the propyl group attached to the imidazole (B134444) ring allows the molecule to adopt various spatial arrangements or conformers.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. researchgate.net By systematically rotating the key dihedral angles—specifically around the C(ring)-C(propyl) and C-C bonds within the propyl chain—researchers can identify stable, low-energy conformers. For this compound, the primary dihedral angles of interest are:

τ1 (N1-C2-Cα-Cβ): Defines the orientation of the propyl group relative to the imidazole ring.

τ2 (C2-Cα-Cβ-Cγ): Defines the orientation of the terminal methyl group of the propyl chain.

Table 1: Representative Calculated Dihedral Angles and Relative Energies for Stable Conformers of this compound Note: This data is illustrative, based on typical values for alkyl-substituted imidazoles.

| Conformer | τ1 (N1-C2-Cα-Cβ) (°) | τ2 (C2-Cα-Cβ-Cγ) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 178.5 | 65.2 | 0.00 |

| B | -68.9 | 175.1 | 1.25 |

| C | 67.3 | -63.8 | 1.32 |

Self-Assembly Processes and Aggregation Phenomena

The structure of this compound, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), makes it a prime candidate for self-assembly and aggregation. acs.org These processes are driven by non-covalent interactions, primarily hydrogen bonding, which can lead to the formation of ordered supramolecular structures.

Molecular dynamics simulations are a powerful tool to investigate these phenomena. onsager.cn By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of aggregates. The primary interaction is the N-H···N hydrogen bond, which leads to the formation of linear chains or cyclic oligomers. acs.org The methyl and propyl groups influence the geometry and stability of these aggregates through steric hindrance and weak van der Waals forces. These alkyl groups may create hydrophobic pockets that further stabilize the aggregates in polar solvents.

The aggregation process can be characterized by calculating the radial distribution function (RDF), which reveals the probable distances between specific atoms (e.g., the N-H hydrogen and the acceptor nitrogen) in the simulated system. researchgate.net A sharp peak in the RDF at a short distance (typically around 2.8-3.0 Å for N···N) is a clear indicator of hydrogen bond formation and molecular aggregation. acs.org

Intermolecular Interaction Dynamics

Understanding the dynamics of intermolecular interactions is key to explaining the macroscopic properties of this compound, such as its boiling point, viscosity, and solubility. The dominant intermolecular force is the N-H···N hydrogen bond. nih.gov

Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to quantify the strength and lifetime of these interactions. nih.govonsager.cn MD simulations track the positions of atoms over time, allowing for the direct observation of the formation and breaking of hydrogen bonds. nih.gov The average number of hydrogen bonds per molecule and their average duration can be calculated, providing a dynamic picture of the liquid state. In imidazole-based systems, these hydrogen bonds are not static; they are constantly breaking and reforming on a picosecond timescale. semanticscholar.org

In addition to hydrogen bonding, other forces are at play:

π-π Stacking: The aromatic imidazole rings can interact through π-π stacking, although this is often less significant than hydrogen bonding in simple alkyl-imidazoles.

Dipole-Dipole Interactions: The imidazole ring possesses a significant dipole moment, leading to electrostatic interactions between molecules.

These combined interactions create a complex network that defines the compound's physical behavior. nih.gov

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for determining the thermodynamic and kinetic parameters of this compound. These calculations allow for the prediction of properties that can be challenging to measure experimentally.

Thermodynamic Parameters: By performing geometry optimization followed by frequency calculations, key thermodynamic properties can be derived. These include:

Enthalpy of Formation (ΔHf): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a measure of the molecule's intrinsic stability. nih.gov

Gibbs Free Energy of Formation (ΔGf): Indicates the spontaneity of the compound's formation.

Entropy (S): A measure of the molecule's disorder, derived from its vibrational, rotational, and translational modes.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These parameters are crucial for understanding chemical equilibria and reaction energetics involving this compound.

Kinetic Parameters: Quantum chemistry can also be used to explore the kinetics of reactions involving this molecule. By mapping the reaction pathway and identifying the transition state (the highest energy point along the reaction coordinate), the activation energy (Ea) can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a primary determinant of the reaction rate. For example, calculations can predict the energy barrier for proton transfer from the imidazole N-H, a key step in many of its reactions.

Table 3: Representative Calculated Thermodynamic Parameters for this compound at 298.15 K Note: This data is illustrative and derived from DFT calculations.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | +25.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation (gas) | +58.3 | kcal/mol |

| Standard Entropy | 95.7 | cal/mol·K |

| Heat Capacity (Cv) | 39.8 | cal/mol·K |

Reactivity and Mechanistic Aspects of 4 Methyl 2 Propyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring.

Electrophilic Substitution:

The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of substitution are dictated by the stability of the resulting cationic intermediate (arenium ion). For the imidazole ring, electrophilic substitution is generally favored at the C4 and C5 positions due to the formation of more stable resonance hybrids in the intermediate. uobabylon.edu.iq The attack at the C2 position is less favored as it leads to a canonical form with a positive charge on the nitrogen at the 3-position, which is highly unfavorable. uobabylon.edu.iq

In the case of 4-Methyl-2-propyl-1H-imidazole, the C4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. The electron-donating nature of the methyl and propyl groups increases the electron density of the ring, further activating it towards electrophilic substitution compared to unsubstituted imidazole.

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

Nitration: This is typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, the expected major product would be 4-Methyl-5-nitro-2-propyl-1H-imidazole.

Sulfonation: Treatment with oleum (B3057394) (fuming sulfuric acid) would likely lead to the formation of this compound-5-sulfonic acid.

Halogenation: Reactions with halogens like bromine or iodine can lead to mono- or poly-halogenated products depending on the reaction conditions. For this specific compound, 5-bromo-4-methyl-2-propyl-1H-imidazole would be the anticipated product of monobromination.

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the ring. It typically requires the presence of a strong electron-withdrawing group on the ring to facilitate the attack of a nucleophile. Furthermore, a good leaving group is necessary for the reaction to proceed. Given that this compound has electron-donating alkyl groups, it is not expected to readily undergo nucleophilic aromatic substitution.

However, N-alkylation of the imidazole ring is a common reaction where the nitrogen atom acts as a nucleophile. In the presence of a base, the N-H proton can be removed to form an imidazolate anion, which is a potent nucleophile and readily reacts with alkyl halides. For this compound, this would lead to the formation of 1-alkyl-4-methyl-2-propyl-1H-imidazole. The regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions.

Mechanistic Studies of C-H Bond Activation in Substituted Imidazoles.

The activation and functionalization of C-H bonds is a significant area of research in modern organic chemistry, offering a more atom-economical approach to the synthesis of complex molecules. In the context of imidazoles, the C2-H bond is the most acidic and therefore the most susceptible to deprotonation and subsequent functionalization. nih.gov However, the selective activation of other C-H bonds (C4-H and C5-H) is also possible, often guided by directing groups or transition metal catalysts. nih.govnih.gov

For this compound, the C2 and C5 positions possess C-H bonds that could potentially be activated.

C2-H Activation: The acidity of the C2-H bond is a well-established feature of the imidazole ring. This allows for direct metallation at this position using strong bases like organolithium reagents, followed by quenching with an electrophile to introduce a variety of substituents. Transition metal-catalyzed C-H activation at the C2 position is also a prevalent strategy.

C5-H Activation: While the C2-H bond is more acidic, regioselective C-H activation at the C5 position can be achieved. This is often accomplished through palladium-catalyzed cross-coupling reactions. nih.gov The presence of the methyl group at C4 might sterically influence the approach of a bulky catalyst to the C5 position.

Mechanistic studies on C-H bond activation in imidazoles often point towards a concerted metalation-deprotonation (CMD) pathway, especially in transition metal-catalyzed reactions. researchgate.net In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single step with the assistance of a base. Computational studies, such as Density Functional Theory (DFT) calculations, are frequently employed to elucidate the energetics of these pathways and to understand the role of the catalyst and ligands in promoting selective C-H activation. researchgate.net

Influence of Substituents on Reaction Regioselectivity and Yields.

The methyl and propyl substituents in this compound play a crucial role in directing the outcome of chemical reactions.

Steric Effects: The propyl group at the C2 position and the methyl group at the C4 position can exert steric hindrance. This can influence the regioselectivity of reactions by blocking the approach of reagents to nearby positions. For instance, in N-alkylation, a bulky alkylating agent might preferentially attack the less sterically hindered N1 atom. Similarly, in transition metal-catalyzed reactions, the steric bulk of the substituents can influence which C-H bond is most accessible to the catalyst.

The interplay of these electronic and steric effects determines the ultimate regioselectivity and yield of a given reaction. For example, while the electronic effect of the alkyl groups activates the entire ring towards electrophilic attack, the substitution will still preferentially occur at the electronically favored and sterically accessible C5 position.

Below is a table summarizing the expected influence of the substituents on various reactions:

| Reaction Type | Expected Major Product | Influence of Substituents |

| Electrophilic Substitution (e.g., Nitration) | 4-Methyl-5-nitro-2-propyl-1H-imidazole | Electronic: Activating, leading to higher yield. Steric: Directs substitution to the C5 position. |

| N-Alkylation | 1-Alkyl-4-methyl-2-propyl-1H-imidazole | Electronic: Increased nucleophilicity of nitrogen atoms. Steric: May influence which nitrogen is alkylated depending on the alkylating agent's size. |

| C-H Activation (with strong base) | 2-Substituted-4-methyl-2-propyl-1H-imidazole | Electronic: C2-H is the most acidic. Steric: Propyl group may slightly hinder the approach to C2. |

Reaction Pathways and Transition State Analysis.

Understanding the detailed reaction pathways and the structures of transition states is fundamental to predicting and controlling the outcome of chemical reactions. For reactions involving substituted imidazoles, computational chemistry plays a vital role in elucidating these aspects.

Electrophilic Aromatic Substitution: The reaction pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The first step, the attack of the electrophile on the imidazole ring, is the rate-determining step. Transition state analysis for this step would reveal a structure where the C-E bond (E = electrophile) is partially formed and the aromaticity of the imidazole ring is disrupted. The energy of this transition state determines the reaction rate. The relative energies of the transition states leading to substitution at different positions determine the regioselectivity. For this compound, the transition state leading to substitution at C5 is expected to be lower in energy than that for substitution at C2.

C-H Bond Activation: As mentioned earlier, transition metal-catalyzed C-H activation often proceeds via a CMD mechanism. Transition state analysis of this pathway would show a concerted process where the C-H bond is breaking and the C-Metal and H-Base bonds are forming simultaneously. The geometry of this transition state is highly dependent on the metal, the ligands, and the substrate. The steric and electronic properties of the methyl and propyl groups would influence the stability and geometry of this transition state, thereby affecting the rate and selectivity of the C-H activation.

In the absence of specific experimental data for this compound, detailed quantitative analysis of reaction pathways and transition states is not possible. However, the general principles derived from studies on other substituted imidazoles provide a strong framework for predicting its chemical behavior.

Coordination Chemistry and Supramolecular Assembly with 4 Methyl 2 Propyl 1h Imidazole Derivatives

Synthesis and Characterization of Metal Complexes with Imidazole (B134444) Ligands

The synthesis of metal complexes with imidazole-based ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality. For instance, solvothermal methods are often employed for the synthesis of coordination polymers.

Characterization of these complexes involves a suite of analytical techniques. Spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. Elemental analysis provides the empirical formula of the complex. For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard, providing precise information on bond lengths, bond angles, coordination geometry, and crystal packing.

Coordination Modes and Geometry of Metal Centers

Imidazole and its derivatives typically act as monodentate ligands, coordinating to metal centers through the lone pair of electrons on the tertiary (imine) nitrogen atom of the imidazole ring. However, if the imidazole ring is functionalized with other donor groups, such as carboxylates, it can act as a multidentate or bridging ligand. For example, 2-methyl-1H-imidazole-4,5-dicarboxylate coordinates to Sr(II) ions through one nitrogen atom and seven oxygen atoms from the carboxylate groups, resulting in an eight-coordinate metal center.

The coordination geometry around the metal ion is determined by its identity, oxidation state, and the number of coordinating ligands (coordination number). Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

Tetrahedral geometry is common for d¹⁰ metal ions like Zn(II) or for complexes with bulky ligands.

Square planar geometry is often observed for d⁸ metal ions such as Ni(II) and Pd(II).

Octahedral geometry is highly prevalent for a wide range of transition metals with a coordination number of six.

Computational studies on metal-histidine complexes, which feature an imidazole side chain, show that divalent transition metals like Mn²⁺, Fe²⁺, and Co²⁺ favor a stable octahedral geometry when coordinated by two tridentate ligands. The specific geometry is a result of a complex interplay between ligand repulsion, electronic effects, and any constraints imposed by the ligand's structure.

A summary of coordination geometries observed in representative metal-imidazole analogue complexes is presented below.

| Metal Ion | Ligand System | Coordination Number | Geometry |

| Sr(II) | 2-methyl-1H-imidazole-4,5-dicarboxylate | 8 | Bicapped Tetragonal Bipyramid |

| Cu(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | 4 | Square Planar |

| Ni(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | 4 | Tetrahedral |

| Mn(II) | Histidine (theoretical) | 6 | Octahedral |

| Co(II) | Histidine (theoretical) | 6 | Octahedral |

Magnetic Properties of Metal-Imidazole Complexes

The magnetic properties of metal-imidazole complexes are dictated by the number of unpaired d-electrons on the metal center and the interactions between adjacent metal ions bridged by ligands. Magnetic susceptibility measurements are used to determine these properties. Complexes can exhibit paramagnetism, where they are attracted to a magnetic field due to unpaired electrons, or more complex behaviors like ferromagnetic or antiferromagnetic coupling in polynuclear systems.

For example, in a family of pillared kagomé layers based on cobalt(II) and imidazole-4,5-dicarboxylate, significant magnetic interactions are observed within dinuclear subunits. In one such complex, these interactions are ferromagnetic, meaning the magnetic moments of adjacent metal centers align parallel to each other. In contrast, other related structures are dominated by the magnetic behavior of single, isolated ions. The nature of the bridging ligand and the precise geometry of the metal centers are critical in determining the type and strength of these magnetic interactions.

Imidazole-Based Metal-Organic Frameworks (MOFs)